molecular formula C11H22N2O3 B2564045 tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1402249-04-0

tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B2564045
CAS No.: 1402249-04-0
M. Wt: 230.308
InChI Key: WASPQYKCAGLHMM-IUCAKERBSA-N
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Description

tert-Butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with a piperidine ring structure It is characterized by the presence of an amino group, a hydroxymethyl group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols and carboxylic acids.

    Introduction of Functional Groups: The amino and hydroxymethyl groups are introduced through selective functionalization reactions. Common reagents used include amines and alcohols.

    Esterification: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. It is used in the design of bioactive molecules and as a probe in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. It is valued for its stability and reactivity, making it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
  • tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate

Uniqueness

tert-Butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of both an amino group and a hydroxymethyl group on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(12)6-9(13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASPQYKCAGLHMM-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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